5,8-Dinitro-6-methoxyquinaldine
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Overview
Description
5,8-Dinitro-6-methoxyquinaldine is a nitrogen-containing heterocyclic compound with the molecular formula C11H9N3O5 It is a derivative of quinaldine, featuring nitro groups at the 5 and 8 positions and a methoxy group at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dinitro-6-methoxyquinaldine typically involves the nitration of 6-methoxyquinaldine. One common method includes the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and safety.
Chemical Reactions Analysis
Types of Reactions
5,8-Dinitro-6-methoxyquinaldine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5,8-Diamino-6-methoxyquinaldine.
Substitution: Various substituted quinaldine derivatives depending on the nucleophile used.
Oxidation: Quinolinedione derivatives.
Scientific Research Applications
5,8-Dinitro-6-methoxyquinaldine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of 5,8-Dinitro-6-methoxyquinaldine involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
5,8-Dinitroquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoline: Lacks the nitro groups, resulting in different chemical and biological properties.
5,8-Quinolinedione: Contains a quinone moiety, leading to distinct redox properties and applications.
Uniqueness
5,8-Dinitro-6-methoxyquinaldine is unique due to the combination of nitro and methoxy groups on the quinaldine scaffold
Properties
CAS No. |
61895-33-8 |
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Molecular Formula |
C11H9N3O5 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
6-methoxy-2-methyl-5,8-dinitroquinoline |
InChI |
InChI=1S/C11H9N3O5/c1-6-3-4-7-10(12-6)8(13(15)16)5-9(19-2)11(7)14(17)18/h3-5H,1-2H3 |
InChI Key |
JGXMWNIVIDLSHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2[N+](=O)[O-])OC)[N+](=O)[O-] |
Origin of Product |
United States |
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